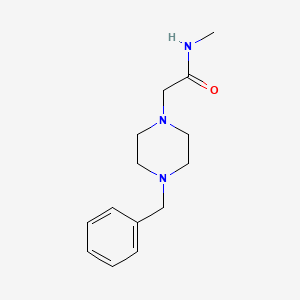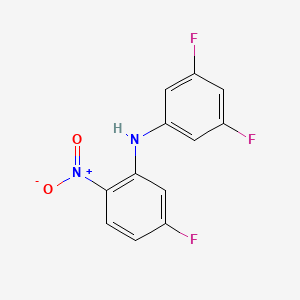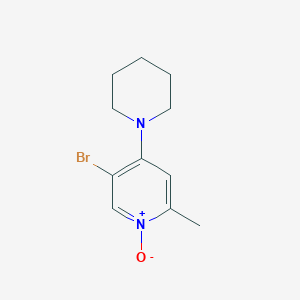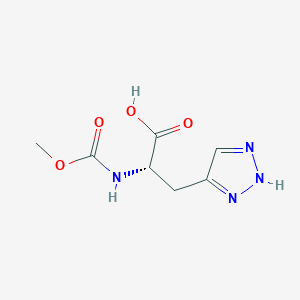
(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID is a chiral amino acid derivative that contains a triazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug design. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral amino acid precursor.
Formation of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Methoxycarbonylation: The amino group is protected by converting it into a methoxycarbonyl derivative using reagents such as methyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the methoxycarbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to deprotected amino acids.
科学研究应用
(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID has several scientific research applications:
Medicinal Chemistry: It serves as a building block for designing enzyme inhibitors and receptor agonists/antagonists.
Bioconjugation: The triazole ring is useful in click chemistry for bioconjugation applications.
Material Science: It is used in the synthesis of functional materials with specific properties.
Chemical Biology: The compound is employed in studying protein-ligand interactions and enzyme mechanisms.
作用机制
The mechanism of action of (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The methoxycarbonyl group can also participate in binding interactions, enhancing the compound’s affinity for its targets.
相似化合物的比较
Similar Compounds
(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)BUTANOIC ACID: Similar structure but with an additional carbon in the side chain.
(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PENTANOIC ACID: Similar structure but with two additional carbons in the side chain.
Uniqueness
The uniqueness of (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID lies in its specific combination of a chiral center, a triazole ring, and a methoxycarbonyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
属性
分子式 |
C7H10N4O4 |
|---|---|
分子量 |
214.18 g/mol |
IUPAC 名称 |
(2S)-2-(methoxycarbonylamino)-3-(2H-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N4O4/c1-15-7(14)9-5(6(12)13)2-4-3-8-11-10-4/h3,5H,2H2,1H3,(H,9,14)(H,12,13)(H,8,10,11)/t5-/m0/s1 |
InChI 键 |
SHXXEAFPTYEBJH-YFKPBYRVSA-N |
手性 SMILES |
COC(=O)N[C@@H](CC1=NNN=C1)C(=O)O |
规范 SMILES |
COC(=O)NC(CC1=NNN=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-N-methylacetamide](/img/structure/B8452580.png)
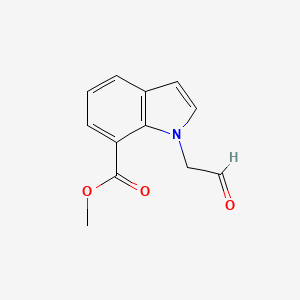
![(2-Chloro-3'-fluoro-5-methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B8452593.png)
![2-[4-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B8452607.png)
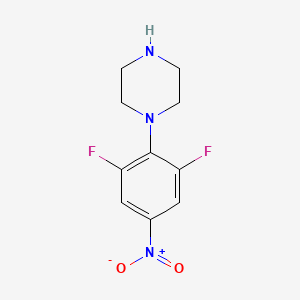
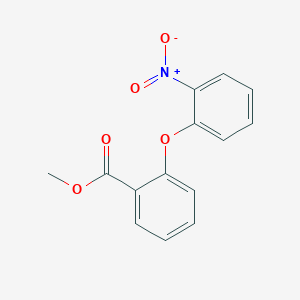
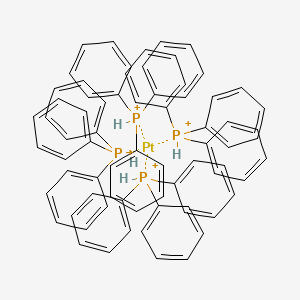


![[[(3-Nitrophenyl)amino]carbonyl]aminoacetic acid methyl ester](/img/structure/B8452652.png)
![N-[(1R)-2'-(Diphenylphosphino)[1,1'-binaphthalen]-2-yl]-acetamide](/img/structure/B8452654.png)
